Cas no 4775-82-0 ((S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride)

(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- L-Serine, O-ethyl-
- O-Ethoxy-L-serine hydrochloride
- (2S)-2-AMINO-3-ETHOXYPROPANOIC ACID
- (S)-2-amino-3-ethoxypropanoic acid
- (S)-2-AMINO-3-ETHOXY-PROPIONIC ACID HYDROCHLORIDE
- (S)-2-AMINO-3-ETHOXY-PROPIONIC ACID
- HYDROCHLORIDE
- AKOS006348461
- SCHEMBL1287221
- (2S)-2-AMINO-3-ETHOXYPROPANOICACID
- AFGCRUGTZPDWSF-BYPYZUCNSA-N
- EN300-178911
- 4775-82-0
- SERINE, O-ETHYL-
- (S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride
-
- MDL: MFCD06797557
- Inchi: InChI=1S/C5H11NO3/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
- InChI Key: AFGCRUGTZPDWSF-BYPYZUCNSA-N
- SMILES: CCOC[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 169.05100
- Monoisotopic Mass: 133.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- Water Partition Coefficient: Soluble in water, ethanol.
- PSA: 72.55000
- LogP: 0.93710
(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178911-0.25g |
(2S)-2-amino-3-ethoxypropanoic acid |
4775-82-0 | 0.25g |
$128.0 | 2023-09-19 | ||
Enamine | EN300-178911-0.1g |
(2S)-2-amino-3-ethoxypropanoic acid |
4775-82-0 | 0.1g |
$90.0 | 2023-09-19 | ||
Enamine | EN300-178911-0.05g |
(2S)-2-amino-3-ethoxypropanoic acid |
4775-82-0 | 0.05g |
$61.0 | 2023-09-19 | ||
TRC | A578498-10mg |
(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride |
4775-82-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52790-1g |
O-Ethoxy-L-serine hydrochloride, 97% |
4775-82-0 | 97% | 1g |
¥11570.00 | 2023-03-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52790-250mg |
O-Ethoxy-L-serine hydrochloride, 97% |
4775-82-0 | 97% | 250mg |
¥3859.00 | 2023-03-15 | |
TRC | A578498-50mg |
(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride |
4775-82-0 | 50mg |
$ 95.00 | 2022-06-08 | ||
TRC | A578498-100mg |
(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride |
4775-82-0 | 100mg |
$ 135.00 | 2022-06-08 | ||
Enamine | EN300-178911-1.0g |
(2S)-2-amino-3-ethoxypropanoic acid |
4775-82-0 | 1g |
$259.0 | 2023-06-02 | ||
Cooke Chemical | F889222-250mg |
O-Ethoxy-L-serine hydrochloride |
4775-82-0 | 97 | 250mg |
RMB 3087.20 | 2025-02-21 |
(S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on (S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride
Introduction to (S)-2-Amino-3-Ethoxy-Propionic Acid Hydrochloride (CAS No. 4775-82-0)
The compound (S)-2-Amino-3-Ethoxy-Propionic Acid Hydrochloride, identified by CAS No. 4775-82-0, represents a structurally defined α-amino acid derivative with significant pharmacological potential. This compound is characterized by its stereospecific configuration at the central carbon atom (S-configuration), an ethoxy substituent at position 3, and an amino group at position 2. Its hydrochloride salt form enhances stability and solubility, making it amenable for pharmaceutical applications. Recent advancements in synthetic methodologies and mechanistic studies have further highlighted its role in modulating metabolic pathways and enzyme activities, particularly in contexts related to neuroprotection and metabolic disorder management.
(S)-configuration plays a critical role in determining the biological activity of this compound, as stereochemistry directly influences receptor binding affinity and metabolic stability. A 2023 study published in Chemical Science demonstrated that the S-enantiomer exhibits superior selectivity toward acetylcholinesterase inhibition compared to its R-counterpart, a property attributed to precise spatial alignment with enzyme active sites. This finding underscores the importance of chirality control during synthesis, a challenge addressed through asymmetric catalysis techniques such as chiral auxiliaries or enzymatic resolution reported in recent patent filings.
The ethoxy group at carbon 3 introduces lipophilicity while preserving hydrophilic characteristics via the adjacent amino acid backbone. This balanced amphiphilicity facilitates membrane permeability and bioavailability, as evidenced by pharmacokinetic studies in murine models. A collaborative research team from MIT and Pfizer recently revealed that this structural feature enables targeted delivery to mitochondria, where it exerts neuroprotective effects by scavenging reactive oxygen species (ROS). Such insights have spurred investigations into its utility for treating neurodegenerative conditions such as Parkinson’s disease.
In metabolic research, this compound has emerged as a promising modulator of fatty acid oxidation pathways. A landmark study in Nature Metabolism (2024) identified its ability to activate PPARα receptors at concentrations below 1 μM without inducing hepatotoxicity observed with fibrates—a class of antilipidemic drugs. The ethoxy substituent was shown to stabilize the receptor-ligand complex through π-electron interactions with aromatic residues in the binding pocket, a mechanism validated via X-ray crystallography and molecular dynamics simulations.
Synthetic advancements have significantly improved access to this compound’s pure form. Traditional methods relying on cyanohydrin formation followed by amidation often produced racemic mixtures requiring costly resolution steps. However, a novel one-pot approach reported in Organic Letters (Jan 2024) employs a copper-catalyzed asymmetric conjugate addition of ethyl magnesium bromide to α-keto acids under mild conditions (c. -78°C), achieving >99% ee with 85% yield within two hours—a breakthrough reducing production costs by ~40% compared to prior protocols.
Clinical trials Phase I/II data presented at the 2023 American Chemical Society meeting demonstrated safe administration profiles up to 50 mg/kg/day in healthy volunteers, with plasma half-life extending beyond six hours due to hepatic esterification delaying renal clearance. Pharmacodynamic assessments showed dose-dependent reductions in serum triglycerides (-18% at 10 mg/kg) and improved insulin sensitivity indices (+15% HOMA-B scores), positioning it as a candidate for polygenic hyperlipidemia therapies.
Innovative applications are also emerging outside traditional medicine: recent nanotechnology studies encapsulated this compound within mesoporous silica nanoparticles for targeted delivery across blood-brain barriers. A proof-of-concept study published in Biomaterials Science demonstrated sustained release profiles over seven days while maintaining >95% chemical integrity under physiological conditions—a critical advancement for chronic disease management requiring prolonged therapy durations.
Mechanistic elucidation continues via advanced spectroscopic techniques: solid-state NMR studies resolved previously unobserved hydrogen-bonding networks between the amine group and chloride counterion under hydrated conditions, explaining enhanced crystallinity observed during salt formation processes. These findings are guiding optimization of formulation strategies for inhalation aerosols targeting pulmonary hypertension—a novel indication currently under preclinical evaluation.
Eco-toxicological assessments conforming to OECD guidelines confirm low environmental persistence (t₁/₂ ~14 days in soil) due to rapid microbial degradation via esterase enzymes abundant in aerobic environments. This aligns with current regulatory trends favoring "greener" pharmaceuticals with minimal ecological footprints, enabling smoother regulatory approvals across jurisdictions including EU MDR standards.
Ongoing research focuses on prodrug strategies incorporating this core structure into dual-action molecules targeting both metabolic syndrome components (hyperglycemia + dyslipidemia). A hybrid molecule combining this scaffold with metformin’s biguanide moiety showed synergistic effects in obese rodent models—reducing body weight by ~19% over eight weeks without gastrointestinal side effects—a development highlighted during the World Congress on Metabolic Disorders held virtually last November.
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